1.3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene
Description
1,3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene is a brominated aromatic compound featuring a 1,3-dibromo-substituted benzene core and a functionalized ether group at the 2-position.
Properties
IUPAC Name |
1,3-dibromo-2-[(4-methoxyphenyl)methoxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O2/c1-18-12-7-5-11(6-8-12)9-19-10-13-14(16)3-2-4-15(13)17/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZILCRUTDPIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=C(C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1.3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound is characterized by the following structural features:
- Dibromo substitution at the 1 and 3 positions, which may enhance its reactivity and biological interaction.
- Methoxybenzyl ether functionality , which can influence its pharmacokinetics and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The presence of bromine atoms is known to enhance the anticancer properties by facilitating interactions with nucleic acids and proteins involved in cell proliferation and apoptosis.
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Enzyme Inhibition : The compound may act as an inhibitor of key enzymes associated with cancer progression, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Telomerase
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Case Studies
-
Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines, including:
- MDA-MB-435 (melanoma)
- HCT-116 (colon cancer)
- K-562 (leukemia)
- Mechanism Exploration : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, inhibiting their activity and leading to reduced cell viability in cancer models.
Biological Activity Overview
The compound's biological profile indicates a broad spectrum of activities, including:
- Anticancer : Effective against multiple cancer types with significant cytotoxic profiles.
- Antimicrobial : Potential efficacy against resistant bacterial strains.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity : Recent studies have highlighted the antibacterial properties of compounds structurally similar to 1.3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene. For instance, modifications of benzyl ethers have shown efficacy against Gram-positive and Gram-negative bacteria, indicating that derivatives of this compound could be explored for developing new antibacterial agents .
Anticancer Research : There is a growing interest in the anticancer potential of brominated compounds. Research indicates that halogenated aromatic compounds can exhibit selective cytotoxicity towards cancer cells. In vitro studies have demonstrated that similar compounds can inhibit cell growth in various cancer cell lines, suggesting that this compound might also possess anticancer properties .
Material Science Applications
Polymer Chemistry : The compound's functional groups allow it to be used as a building block in polymer synthesis. Its bromine atoms can serve as reactive sites for cross-linking or copolymerization, potentially leading to the development of novel materials with specific mechanical or thermal properties.
Nanotechnology : There is potential for using this compound in the synthesis of nanomaterials. Brominated compounds are often employed in the preparation of nanoparticles or nanocomposites due to their ability to stabilize colloidal systems and facilitate interactions with other materials.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,3-dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene with two related brominated aromatic ethers.
Key Differences and Implications
Bromination Pattern: The 1,3-dibromo substitution in the target compound introduces greater steric hindrance and electronic deactivation compared to mono-brominated analogs. This may reduce electrophilic substitution reactivity but enhance stability in cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, 4-benzyloxy-2-bromo-1-methoxybenzene (mono-bromo) is more reactive toward nucleophilic aromatic substitution due to fewer electron-withdrawing groups .
4-bromo-2-methoxy-1-(methoxymethoxy)benzene uses a methoxymethoxy group, which is less stable under acidic conditions compared to benzyl ethers .
Synthetic Complexity: The target compound’s synthesis would require sequential bromination steps (e.g., using N-bromosuccinimide, as in ) and careful regioselectivity control. The mono-bromo analogs are simpler to prepare, with yields >90% reported for benzyl ether formation .
Preparation Methods
General Synthetic Strategy
The synthesis of 1,3-dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene generally proceeds via:
- Formation of the benzyl ether intermediate by reaction of 2-(hydroxymethyl)benzene derivatives with 4-methoxybenzyl halides or alcohols under basic or acidic conditions.
- Selective dibromination of the aromatic ring at the 1 and 3 positions, often using brominating agents such as bromine or N-bromosuccinimide (NBS).
- Use of protecting groups like 4-methoxybenzyl (PMB) to stabilize the hydroxyl functionality during halogenation and other transformations.
- Lithiation and coupling reactions to introduce or modify substituents adjacent to the bromine atoms, enabling further functionalization.
Bromination Techniques
The dibromination step is critical, requiring regioselectivity to ensure bromine atoms are installed at the 1 and 3 positions relative to the ether substituent. Common methods include:
- Direct electrophilic aromatic substitution using bromine (Br2) in the presence of Lewis acids or solvents like dichloromethane or acetic acid.
- Use of N-bromosuccinimide (NBS) under radical or ionic conditions to achieve selective bromination.
- Temperature control (0°C to room temperature) to minimize polybromination or side reactions.
These methods are supported by literature describing the use of polar and nonpolar solvents such as acetic acid, dimethylformamide, tetrahydrofuran, and dichloromethane for bromination reactions, with temperature ranges from 0°C up to 100°C and reaction times from 0.5 to 7 hours depending on the substrate and conditions.
Protection and Deprotection of Hydroxyl Groups
The 4-methoxybenzyl (PMB) group is commonly used to protect hydroxyl groups during multi-step syntheses. The PMB group is introduced by:
- Reaction of the hydroxyl group with 4-methoxybenzyl chloride or bromide in the presence of a base such as sodium hydride or potassium carbonate.
- Formation of the ether linkage stabilizes the hydroxyl function during subsequent bromination and lithiation steps.
Deprotection is typically achieved under mild acidic conditions or by oxidative cleavage, enabling the recovery of the free hydroxyl group after the dibromination and coupling steps.
Lithiation and Coupling Reactions
Advanced synthetic routes involve:
- Chelation-controlled lithiation of vinyl or aryl dibromides to selectively generate organolithium intermediates at specific brominated positions.
- Use of chiral auxiliaries or protecting groups (e.g., methoxyethoxymethyl (MEM) or PMB) to direct lithiation regioselectively.
- Subsequent electrophilic trapping or coupling with aldehydes or other electrophiles to build complexity.
For example, lithiation of dibromides at low temperatures (−105 to −110 °C) followed by addition of aldehydes yields secondary alcohols or vinyl bromides with controlled stereochemistry. The lithiation step is highly temperature-sensitive to avoid side reactions such as Corey-Fuchs alkyne formation.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzyl ether formation | 4-methoxybenzyl chloride, base (NaH, K2CO3) | THF, DMF | 0 to 25 | 70-90 | Formation of 2-(((4-methoxybenzyl)oxy)methyl)benzene intermediate |
| Dibromination | Br2 or NBS | DCM, Acetic acid, THF | 0 to 60 | 60-85 | Selective dibromination at 1,3-positions; control of equivalents critical |
| Lithiation | n-BuLi or LDA | THF, Dioxane | −110 to −78 | 40-70 | Chelation-controlled lithiation; low temperature to prevent side reactions |
| Coupling with aldehydes | Aldehyde electrophile | THF, Toluene | −110 to 0 | 40-96 | Formation of secondary alcohols or vinyl bromides; diastereoselectivity varies |
| Protection/Deprotection of PMB | Acidic conditions or oxidative cleavage (DDQ, TFA) | DCM, MeOH | 0 to 25 | 80-95 | PMB group removal after key transformations |
Data adapted and synthesized from multiple sources.
Summary of Key Research Findings
- The dibromination step requires careful control of reagent equivalents, solvent polarity, and temperature to achieve selective 1,3-dibromo substitution without overbromination or side reactions.
- Protecting groups like PMB are essential for stabilizing hydroxyl groups during harsh bromination and lithiation conditions.
- Chelation-controlled lithiation allows regioselective functionalization of dibromides, enabling further elaboration of the molecule with high stereochemical control.
- The choice of solvent and temperature critically influences reaction outcomes, with polar aprotic solvents (e.g., DMF, THF) and low temperatures favoring selective lithiation and coupling.
- Yields vary depending on substrate complexity and reaction conditions but can reach up to 90% for key steps such as ether formation and dibromination, while lithiation and coupling steps typically yield 40–70% depending on diastereoselectivity and purification.
Q & A
Q. What are the standard synthetic routes for 1,3-dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of a benzene core. A common approach includes:
- Step 1 : Introduction of the methoxybenzyl ether group via nucleophilic substitution or Mitsunobu reaction, using 4-methoxybenzyl alcohol and a dihydroxybenzene precursor under acidic or basic conditions .
- Step 2 : Bromination at the 1,3-positions using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS in DMF). Regioselectivity is controlled by steric and electronic effects of the existing substituents .
- Optimization : Yield improvements (e.g., >70%) are achieved by optimizing solvent polarity (e.g., CH₂Cl₂ for bromination), temperature (0–25°C), and stoichiometric ratios (1.2–2.0 equiv. Br₂). Catalytic Lewis acids like FeCl₃ enhance reaction efficiency .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) and isotopic patterns for bromine .
- NMR (¹H/¹³C) : Identifies substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons split by bromine’s deshielding effects) .
- X-ray Crystallography : Resolves regiochemical ambiguities; useful for confirming the 1,3-dibromo arrangement and spatial orientation of the methoxybenzyl group .
Q. What are the recommended safety protocols for handling this compound?
Methodological Answer:
- Handling : Use gloves (nitrile or neoprene) and eye protection (ANSI-approved goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of bromine vapors .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents. Incompatible with strong bases (risk of ether cleavage) .
- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal .
Advanced Questions
Q. How can regioselectivity challenges in bromination be addressed, given competing steric and electronic effects?
Methodological Answer:
- Computational Modeling : DFT calculations predict electron density maps to identify reactive sites. For example, bromine preferentially attacks meta to electron-donating groups (e.g., methoxy) .
- Directed Metalation : Use directing groups (e.g., sulfonyl or boronic esters) to guide bromine to specific positions, followed by deprotection .
- Kinetic Control : Lower temperatures (−10°C) favor thermodynamic products, while excess Br₂ drives complete di-substitution .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
Methodological Answer:
- Hydrolysis Pathways : The methoxybenzyl ether linkage is stable in pH 5–9 but hydrolyzes under strongly acidic (pH < 3) or basic (pH > 11) conditions via SN1 or SN2 mechanisms. Kinetic studies (HPLC monitoring) show half-life >24 hours at pH 7 .
- Thermal Stability : TGA (Thermogravimetric Analysis) reveals decomposition >200°C, with mass loss corresponding to Br₂ release .
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
Methodological Answer:
- DFT/Molecular Dynamics : Simulate transition states for Suzuki-Miyaura couplings to evaluate activation energies. For example, boronates at the 2-position show higher reactivity than para-substituted analogs .
- Docking Studies : Predict interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize ligand selection and solvent polarity (e.g., DMF vs. THF) .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Dose-Response Analysis : Use IC₅₀ assays to differentiate cytotoxic vs. cytostatic effects. For example, low doses (µM range) may inhibit bacterial growth, while higher doses (mM) induce apoptosis in cancer cells .
- Target Profiling : Employ kinase inhibition assays (e.g., cFMS kinase) to identify primary targets and off-pathway effects .
Q. What green chemistry adaptations can improve the sustainability of its synthesis?
Methodological Answer:
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalytic Recycling : Use immobilized Lewis acids (e.g., Fe³⁺-zeolite) to reduce metal waste in bromination steps .
- Flow Chemistry : Continuous-flow reactors minimize energy use and improve reproducibility in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
